molecular formula C10H18N2O2 B3180149 Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate CAS No. 132414-83-6

Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate

Cat. No. B3180149
Key on ui cas rn: 132414-83-6
M. Wt: 198.26 g/mol
InChI Key: CLJCFUFTHUZDSW-UHFFFAOYSA-N
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Patent
US05071999

Procedure details

8.6 g (50 mmol) of ethyl N-allyl-N-(2-oxoethyl) -carbamate are heated under reflux overnight with 4.5 g (50 mmol) of sarcosine in 200 ml of toluene. The mixture is concentrated and the residue is distilled.
Name
ethyl N-allyl-N-(2-oxoethyl) -carbamate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:10][CH:11]=O)[C:5](=[O:9])[O:6][CH2:7][CH3:8])[CH:2]=[CH2:3].[NH:13]([CH2:15]C(O)=O)[CH3:14]>C1(C)C=CC=CC=1>[CH3:14][N:13]1[CH2:15][CH2:3][CH:2]2[CH:11]1[CH2:10][N:4]([C:5]([O:6][CH2:7][CH3:8])=[O:9])[CH2:1]2

Inputs

Step One
Name
ethyl N-allyl-N-(2-oxoethyl) -carbamate
Quantity
8.6 g
Type
reactant
Smiles
C(C=C)N(C(OCC)=O)CC=O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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